molecular formula C19H19N3O2 B4631933 2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B4631933
M. Wt: 321.4 g/mol
InChI Key: DWQBXFNVWHRBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives: A Patent Review

Triazole derivatives are recognized for their diverse biological activities, which make them crucial in the development of new drugs. The review by Ferreira et al. (2013) highlights the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families in clinical studies, emphasizing their potential in treating various diseases due to their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for new, efficient preparations of these compounds, considering green chemistry principles, is underlined, alongside the importance of finding new prototypes for emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Amino-1,2,4-triazoles in Fine Organic Synthesis

Nazarov et al. (2021) discuss the use of 3- and 4-amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry. These compounds are integral to producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility showcases the potential of heterocyclic compounds in various industrial applications, further highlighting the relevance of similar compounds in scientific research and industry (Nazarov et al., 2021).

Oxazoline-Containing Ligands in Asymmetric Catalysis

Hargaden and Guiry (2009) review the application of chiral oxazoline-containing ligands in asymmetric catalysis. These compounds are pivotal in synthesizing enantiomerically pure products, crucial for pharmaceutical applications. The review covers the development of these ligands and their success in various asymmetric reactions, underscoring the importance of oxazoline derivatives in medicinal chemistry (Hargaden & Guiry, 2009).

Synthetic Phenolic Antioxidants and Environmental Impacts

Liu and Mabury (2020) discuss synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), focusing on their environmental occurrence, human exposure, and toxicity. While this review addresses environmental and health concerns related to SPAs, it indirectly relates to the broader context of chemical compound safety and environmental sustainability in scientific research. This aspect is crucial for developing new compounds with minimized environmental impact (Liu & Mabury, 2020).

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)14-8-6-13(7-9-14)17-22-16(11-20)18(24-17)21-12-15-5-4-10-23-15/h4-10,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQBXFNVWHRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile
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2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile
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2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

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